alpha-Glucametacin-d4
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Overview
Description
Alpha-Glucametacin-d4 is a deuterated analogue of alpha-Glucametacin, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of alpha-Glucametacin. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to the slight differences in mass and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Glucametacin-d4 involves the conjugation of indomethacin with D-glucosamine. The process typically starts with the preparation of 4-chlorobenzoyl-d4, which is then reacted with 5-methoxy-2-methyl-1H-indole-3-acetic acid. This intermediate is further conjugated with D-glucosamine under specific reaction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the integrity of the deuterium atoms in the compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-Glucametacin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Alpha-Glucametacin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolism of alpha-Glucametacin.
Biology: Helps in understanding the biological pathways and interactions of alpha-Glucametacin.
Medicine: Used in the development of new NSAIDs with improved efficacy and reduced side effects.
Industry: Applied in the production of deuterated drugs and compounds for research and development
Mechanism of Action
The mechanism of action of alpha-Glucametacin-d4 is similar to that of alpha-Glucametacin. It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID for pain relief and inflammation reduction
Uniqueness
Alpha-Glucametacin-d4 is unique due to the presence of deuterium atoms, which make it a valuable tool in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in biological systems. This makes this compound particularly useful in research settings where understanding the metabolism and distribution of the parent compound is crucial .
Properties
Molecular Formula |
C25H27ClN2O8 |
---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1/i3D,4D,5D,6D |
InChI Key |
LGAJOMLFGCSBFF-GAZNKLBHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)N[C@@H]4[C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O)C)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O |
Origin of Product |
United States |
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